3-(Benzyloxy)-4-nitrobenzaldehyde
Overview
Description
“3-(Benzyloxy)-4-nitrobenzaldehyde” is a chemical compound likely used in organic synthesis . It’s important to note that the exact properties and uses can vary significantly depending on the specific structure of the compound.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Organic Synthesis
“3-(Benzyloxy)-4-nitrobenzaldehyde” is a key intermediate in the synthesis of various organic compounds. It can be used to synthesize “3-Benzyloxyaniline”, a compound that is used in a wide range of chemical reactions .
Liquid Crystal Research
This compound has been used in the synthesis of new liquid-crystalline compounds. Specifically, it has been used in the creation of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline . These liquid crystals have been investigated for their mesomorphic properties, which are influenced by the terminal benzyloxy group .
Pharmaceutical Applications
The benzyloxy group in “this compound” has been utilized in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These derivatives have been studied for their antimicrobial activity .
Material Science
The compound’s unique properties make it a potential candidate for use in material science. For instance, its liquid crystalline properties could be harnessed in the development of new materials with unique optical and electrical properties .
Computational Chemistry
“this compound” and its derivatives have been used in computational chemistry studies. For example, Density Functional Theory (DFT) has been used to study the influence of the length of the alkyl side chain on the zero-point energy, reactivity, and other estimated thermodynamic parameters of benzoyloxy/azomethine derivatives .
properties
IUPAC Name |
4-nitro-3-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHBMCRKBGEHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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